molecular formula C21H19N3O3S2 B2478689 N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 686770-26-3

N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2478689
CAS No.: 686770-26-3
M. Wt: 425.52
InChI Key: GALUXZWXDWARMG-UHFFFAOYSA-N
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Description

This compound belongs to the class of thieno[3,2-d]pyrimidine derivatives, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-methoxyphenyl acetamide moiety linked via a sulfanyl group to the 4-oxo-3-phenyl-substituted thienopyrimidine scaffold. The 4-methoxyphenyl group enhances solubility and modulates electronic effects, while the thienopyrimidine core contributes to planar aromaticity, facilitating interactions with biological targets .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-27-16-9-7-14(8-10-16)22-18(25)13-29-21-23-17-11-12-28-19(17)20(26)24(21)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALUXZWXDWARMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline, phenylacetic acid, and thiourea. The synthesis may involve:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiourea and appropriate aldehydes or ketones.

    Substitution reactions: The methoxyphenyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Spectral Data (IR/NMR) Highlights
N-(4-Methoxyphenyl)-2-({4-Oxo-3-Phenyl-Thieno[3,2-d]Pyrimidin-2-yl}Sulfanyl)Acetamide (Target) C₂₂H₂₀N₄O₃S₂ 452.55 4-Methoxyphenyl, Phenyl IR: 1664 cm⁻¹ (C=O); ¹H-NMR: δ 3.77 (OCH₃)
N-(4-Butylphenyl)-2-({3-Methyl-4-Oxo-7-Phenyl-Thieno[3,2-d]Pyrimidin-2-yl}Sulfanyl)Acetamide C₂₅H₂₅N₃O₂S₂ 463.61 4-Butylphenyl, 3-Methyl, 7-Phenyl N/A (Supplier data)
2-({3-(4-Methylphenyl)-4-Oxo-Thieno[3,2-d]Pyrimidin-2-yl}Sulfanyl)-N-[4-(Trifluoromethoxy)Phenyl]Acetamide C₂₃H₁₉F₃N₄O₃S₂ 552.55 4-Trifluoromethoxyphenyl, 4-Methylphenyl N/A (ZINC2719758)
N-(2,3-Dichlorophenyl)-2-[(4-Methyl-6-Oxo-Dihydropyrimidin-2-yl)Thio]Acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 2,3-Dichlorophenyl, 4-Methyl ¹H-NMR: δ 12.50 (NH), 4.12 (SCH₂)

Key Observations:

Substituent Effects on Solubility: The 4-methoxyphenyl group in the target compound improves hydrophilicity compared to the 4-butylphenyl analogue (logP likely lower) .

Synthetic Yields: Coupling reactions with diazonium salts (e.g., for 4-methoxyphenyl derivatives) yield >90% , while alkylation with chloroacetanilides (e.g., for tetrahydrobenzothieno-triazolo-pyrimidines) yields 68–74% .

Biological Relevance :

  • The dichlorophenyl variant (C₁₃H₁₁Cl₂N₃O₂S) exhibits a distinct ¹H-NMR profile, suggesting altered conformational flexibility due to steric effects from chlorine substituents .

Core Scaffold Modifications

  • Thieno[3,2-d]pyrimidine vs.
  • Sulfanyl vs. Oxygen Linkers :
    Replacement of the sulfanyl group with oxygen (e.g., in oxyacetamide derivatives) diminishes thioether-mediated hydrogen bonding, as evidenced by IR shifts in C=O stretches .

Crystallographic and Stability Data

  • While direct crystallographic data for the target compound is unavailable, related structures (e.g., N-[4-(4-Methoxybenzenesulfonamido)-Phenyl]Acetamide) reveal stabilization via N—H···O and C—H···O interactions, suggesting similar hydrogen-bonding networks in the target molecule .

Limitations and Knowledge Gaps

  • Biological activity data (e.g., IC₅₀ values) for the target compound and analogues are absent in the provided evidence, necessitating further pharmacological profiling.
  • Computational modeling (e.g., docking studies) would clarify the impact of substituents on target binding.

Biological Activity

N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, structure, and biological properties, drawing from various research studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving thiourea and appropriate aldehydes or ketones.
  • Substitution Reactions : The methoxyphenyl group is introduced via nucleophilic substitution reactions.

The compound's molecular formula is C22H19N3O3S2C_{22}H_{19}N_{3}O_{3}S_{2}, with a molecular weight of 437.5 g/mol. Its structural characteristics have been elucidated using techniques such as IR spectroscopy and single-crystal X-ray diffraction .

Biological Activity

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, studies have demonstrated that related thienopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Compounds in the phenoxy-N-aroylacetamide class have been reported to possess antimicrobial activity. Specifically, derivatives containing the thienopyrimidine core have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This activity positions it as a potential candidate for treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been investigated through various assays. It has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits COX-2 and pro-inflammatory cytokines
AntioxidantScavenges free radicals

Q & A

Q. What are the key synthetic strategies for preparing this thienopyrimidine derivative?

The synthesis involves a multi-step approach:

  • Step 1 : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
  • Step 2 : Introduce the 3-phenyl group via nucleophilic substitution or palladium-catalyzed coupling .
  • Step 3 : Attach the sulfanylacetamide moiety by reacting the thiol group of the core with chloroacetyl chloride, followed by coupling with 4-methoxyaniline .
  • Optimization : Solvents (ethanol, DMF) and catalysts (triethylamine) are critical for yield improvement (~60–75% reported for analogs) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, thienopyrimidine carbons at δ 160–170 ppm) .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity; retention times for analogs range from 8–12 minutes .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities in related compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfanylacetamide coupling?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group compared to toluene .
  • Catalyst Screening : Triethylamine or DMAP improves acylation efficiency by deprotonating intermediates .
  • Temperature Control : Maintain 0–5°C during chloroacetyl chloride addition to minimize side reactions .
  • Yield Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and isolate via column chromatography .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Structural Comparisons : Analyze analogs (e.g., substitution at 4-methoxyphenyl vs. 4-ethoxyphenyl) to identify activity trends (see Table 1) .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls to reduce variability .
  • Molecular Docking : Predict binding modes to explain discrepancies (e.g., methoxy group’s role in hydrogen bonding vs. steric hindrance) .

Table 1 : Comparative Bioactivity of Structural Analogs

CompoundCore ModificationIC50 (Kinase X)Reference
Target Compound4-Methoxyphenyl0.45 µM
N-(4-Ethoxyphenyl) Analog4-Ethoxyphenyl1.2 µM
3-Chlorophenyl Derivative3-Chlorophenyl>10 µM

Q. What strategies mitigate instability of the thienopyrimidine core under physiological conditions?

  • pH Adjustment : Buffer solutions (pH 6.5–7.5) prevent hydrolysis of the 4-oxo group .
  • Prodrug Design : Acetylate the sulfanyl group to enhance metabolic stability, as seen in pyrazolo[4,3-d]pyrimidine analogs .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to extend shelf life (>12 months) .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Variable Groups : Synthesize derivatives with substitutions at the 4-methoxyphenyl (e.g., halogens, alkyl chains) and thienopyrimidine core (e.g., methyl, ethyl) .
  • Biological Testing : Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR2) and cytotoxicity (MTT assay in cancer cell lines) .
  • Data Analysis : Use multivariate regression to correlate logP values with cellular uptake rates .

Q. What computational methods predict pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–75), BBB permeability (low), and CYP450 inhibition (CYP3A4) .
  • MD Simulations : Simulate binding stability with target proteins (e.g., 50 ns trajectories for RMSD analysis) .

Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show no effect?

  • Cell Line Variability : Test in multiple lines (e.g., MCF-7 vs. HepG2) to identify tissue-specific effects .
  • Metabolic Activation : Assess prodrug conversion rates in liver microsomes; inactive prodrugs may explain null results .
  • Concentration Gradients : Validate dose-response curves (0.1–100 µM) to confirm therapeutic windows .

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